molecular formula C19H20N4O4 B076374 Disperse Red 1 acrylate CAS No. 13695-46-0

Disperse Red 1 acrylate

Cat. No. B076374
CAS RN: 13695-46-0
M. Wt: 368.4 g/mol
InChI Key: MOUZYIAKMYUILJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Disperse Red 1 Acrylate involves complex chemical procedures often starting from aromatic amines. Acryloyl chloride is commonly employed in these reactions to introduce acrylate groups into the dye structure, improving its compatibility with different substrates and enhancing its physical properties for industrial applications (Aliev et al., 2004).

Molecular Structure Analysis

The molecular structure of Disperse Red 1 Acrylate has been thoroughly examined through spectroscopic methods such as FT-IR, UV-vis, and NMR. These studies have detailed the vibrational wavenumbers and electronic properties of the molecule, crucial for understanding its behavior and interactions in various environments. Density functional theory (DFT) has been instrumental in predicting the vibrational structure and electronic properties, aligning well with experimental data (Cinar et al., 2011).

Chemical Reactions and Properties

Disperse Red 1 Acrylate participates in a range of chemical reactions typical of azo compounds and acrylates. It can undergo photoinduced trans-cis isomerization, a property that has been exploited in the development of advanced materials with photoresponsive properties. The compound has also been modified through reactions like Steglich esterification to produce derivatives with different functional groups for specific applications (Hayashi & Thornton, 2015).

Scientific Research Applications

  • Photocrosslinked Surface Relief Gratings : Disperse Red 1 acrylate has been used in the fabrication of surface relief gratings on polymer films. The polymer containing Disperse Red 1 acrylate showed improved thermal stability after photocrosslinking, making it useful for applications where thermal stability is critical (Takase, Natansohn, & Rochon, 2003).

  • Spectroscopic Analysis and Structural Characterization : The compound has been characterized using FT-IR, UV-vis, (1)H NMR, and (13)C NMR spectroscopy, combined with quantum chemical calculations. This study contributes to understanding the molecular structure and spectroscopic properties of Disperse Red 1 acrylate, which is essential for developing new applications (Cinar, Çoruh, & Karabacak, 2011).

  • Dye Decolorization Using Peroxidase Enzyme : Research has investigated the use of Trichosanthes diocia peroxidase, along with redox mediators, for the decolorization of water-insoluble disperse dyes like Disperse Red 19 and Disperse Black 9. This suggests potential environmental applications for treating synthetic dye pollution (Jamal, Pandey, & Qidwai, 2010).

  • Nonlinear Optical Properties : Disperse Red 1 acrylate has been studied for its nonlinear optical properties in various polymer systems. The effects of dye donor group esterification and dye-polymer covalent attachment on near-infrared absorption behavior were examined, revealing potential applications in optical materials (Barto et al., 2006).

  • Grafting onto Polymer Surfaces : Techniques for grafting Disperse Red 1 acrylate onto polymer surfaces have been developed. This has applications in creating photosensitive materials for nonlinear optical fields (Poncin‐Epaillard, Beunet, Bulou, & Bardeau, 2001).

  • Photoisomerization Under High Pressure : The photoinduced isomerization and thermal back relaxation of poly(disperse red 1 acrylate) were studied under high external pressures. This research provides insights into the strength and efficiency of azobenzene chromophores as light-activated molecular muscles (Singleton, Ramsay, Barsan, Butler, & Barrett, 2012).

Safety And Hazards

Disperse Red 1 acrylate is classified as Aquatic Chronic 2, Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The reversible light-induced solubility of Disperse Red 1 acrylate opens new perspectives to use natural polymers and composites in photonic applications . It also reveals the strong potential of azo-materials as light powered molecular motors .

properties

IUPAC Name

2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-3-19(24)27-14-13-22(4-2)17-9-5-15(6-10-17)20-21-16-7-11-18(12-8-16)23(25)26/h3,5-12H,1,4,13-14H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUZYIAKMYUILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC(=O)C=C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

139427-10-4
Record name 2-Propenoic acid, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139427-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20407976
Record name Disperse Red 1 acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disperse Red 1 acrylate

CAS RN

13695-46-0
Record name 2-[Ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13695-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disperse Red 1 acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disperse Red 1 acrylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
221
Citations
M Cinar, A Coruh, M Karabacak - … Acta Part A: Molecular and Biomolecular …, 2011 - Elsevier
… This study reports the characterization of disperse red 1 acrylate compound by spectral techniques and quantum chemical calculations. The spectroscopic properties were analyzed by …
Number of citations: 71 www.sciencedirect.com
MC Spiridon, K Aissou, M Mumtaz, C Brochon… - Polymer, 2018 - Elsevier
… A poly(dimethylsiloxane)-b-poly(methyl acrylate-co-disperse red 1 acrylate) (PDMS-bP(MA-… )-b-poly(methyl acrylate-co-disperse red 1 acrylate), was obtained by combining a well-…
Number of citations: 6 www.sciencedirect.com
J Tuma, O Lyutakov, I Huttel, P Slepicka… - Journal of Applied …, 2013 - pubs.aip.org
… Thin poly(methylmethacrylate) films doped by or covalently attached to disperse Red 1 acrylate (DR1) were patterned by laser scanning and simultaneous sample movement in …
Number of citations: 10 pubs.aip.org
A Goulet-Hanssens, TC Corkery, A Priimagi… - Journal of Materials …, 2014 - pubs.rsc.org
… Yet we note that compared to the widely used and commercially available homopolymer poly(Disperse Red 1 acrylate), which can be used as a gold standard for SRG applications, the …
Number of citations: 37 pubs.rsc.org
KM Kossifos, MA Antoniades… - … on Circuits and …, 2018 - ieeexplore.ieee.org
… not employ conventional semiconductor technologies to operate but rather a bases its tuning by changing the optomechanical properties of its dielectric, poly disperse red 1 acrylate (…
Number of citations: 21 ieeexplore.ieee.org
M Shibaike, J Yokoyama, H Ikake, S Shimizu… - 高分子論文 …, 2006 - jglobal.jst.go.jp
Synthesis and Physical Properties of Poly (Disperse Red 1 acrylate-co-butyl methacrylate) | Article Information | J-GLOBAL … Synthesis and Physical Properties of Poly (Disperse Red …
Number of citations: 2 jglobal.jst.go.jp
TA Singleton, KS Ramsay, MM Barsan… - The Journal of …, 2012 - ACS Publications
… The photoinduced isomerization and thermal back relaxation of an azobenzene-functionalized polymer poly(disperse red 1 acrylate) were investigated at increasing external pressures …
Number of citations: 51 pubs.acs.org
AH Jaafar, RJ Gray, E Verrelli, M O'Neill, SM Kelly… - Nanoscale, 2017 - pubs.rsc.org
… The device consists of an optically active azobenzene polymer, poly(disperse red 1 acrylate), overlaying a forest of vertically aligned ZnO nanorods. Illumination induces trans–cis …
Number of citations: 67 pubs.rsc.org
P Steglich, C Mai, D Stolarek, S Lischke… - … Integrated Circuits V, 2016 - spiedigitallibrary.org
… In this work, we present for the first time a partially slotted silicon ring resonator (PSRR) covered with an electro-optical polymer (Poly[(methyl methacrylate)-co-(Disperse Red 1 acrylate)]…
Number of citations: 22 www.spiedigitallibrary.org
C Cannizzo, S Amigoni‐Gerbier… - Journal of Polymer …, 2008 - Wiley Online Library
… On the other hand, disperse red 1 acrylate was found to interfere in the microemulsion polymerization process so that we were not capable to produce DR1-doped NPs through …
Number of citations: 26 onlinelibrary.wiley.com

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